molecular formula C22H27N5O B5640730 2-{[1-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one

2-{[1-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one

Cat. No. B5640730
M. Wt: 377.5 g/mol
InChI Key: JMSLOTKVCOZQNB-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals that combine structural motifs of indenyl, triazolyl, and pyridazinone. These motifs are known for their presence in molecules with significant biological activities and their potential use in various chemical reactions and material science applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, utilizing green catalysts under solvent-free conditions. For instance, Majedi et al. (2019) described the synthesis of tetrahydro-pyridazino[1,2-a]indazole derivatives through a one-pot cyclocondensation, indicating a potential pathway for synthesizing similar complex molecules (Majedi et al., 2019). Such methods emphasize efficiency and environmental friendliness.

Molecular Structure Analysis

Crystal structure determination and molecular modeling are crucial for understanding the geometrical and electronic properties of these compounds. Pan et al. (2007) analyzed the crystal structure of a nitrogen-rich compound, which could provide insights into the molecular arrangement and stability of related compounds (Pan et al., 2007).

Chemical Reactions and Properties

Compounds containing triazolyl and pyridazinone units are involved in various chemical reactions, including cyclocondensation and cycloaddition, as discussed by Collins et al. (1999) and Acheson et al. (1979). These reactions are pivotal for generating a diverse range of derivatives with potential biological activities (Collins et al., 1999); (Acheson et al., 1979).

properties

IUPAC Name

2-[[2-(2,3-dihydro-1H-inden-2-yl)-5-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]-5,6-dimethylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-14(2)9-20-23-21(13-26-22(28)10-15(3)16(4)24-26)27(25-20)19-11-17-7-5-6-8-18(17)12-19/h5-8,10,14,19H,9,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSLOTKVCOZQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC2=NC(=NN2C3CC4=CC=CC=C4C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one

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